molecular formula C17H19N5O B12171020 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12171020
M. Wt: 309.4 g/mol
InChI Key: NWCMLLDVWZZELZ-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide: is a complex organic compound that features a unique bicyclic structure combined with a tetrazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl intermediate: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the tetrazole ring: The intermediate is then reacted with sodium azide and a suitable nitrile to form the tetrazole ring.

    Coupling with benzoyl chloride: Finally, the tetrazole intermediate is coupled with benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the tetrazole ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science: Its rigid bicyclic structure makes it suitable for use in the development of new polymers and materials.

Biology and Medicine:

    Drug Development: The compound’s tetrazole ring is known for its bioactivity, making it a potential candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide
  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-ethyl-1H-tetrazol-1-yl)benzamide

Uniqueness: The presence of the 5-methyl group on the tetrazole ring in N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide distinguishes it from other similar compounds. This methyl group can influence the compound’s binding affinity and specificity towards its molecular targets, potentially enhancing its bioactivity and making it a more potent candidate for various applications.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H19N5O/c1-11-19-20-21-22(11)16-5-3-2-4-15(16)17(23)18-10-14-9-12-6-7-13(14)8-12/h2-7,12-14H,8-10H2,1H3,(H,18,23)

InChI Key

NWCMLLDVWZZELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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